2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)26-20-5-3-17(4-6-20)15-21(24)23-13-9-19(10-14-23)25-18-7-11-22-12-8-18/h3-8,11-12,16,19H,9-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUIQNNVZWHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and related case studies.
Chemical Structure
The compound features a complex structure that includes:
- An isopropylthio group
- A phenyl ring
- A piperidine moiety
- A pyridine derivative
This unique configuration suggests potential interactions with various biological targets, including protein kinases and receptors involved in cell signaling pathways.
Inhibition of Protein Kinases
Research indicates that compounds with similar structures can inhibit critical protein kinases associated with cell proliferation, particularly:
- Cyclin-dependent kinases (CDKs) : Specifically CDK4 and CDK6, which are pivotal in regulating the cell cycle and are often overactive in cancer cells .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. For instance, it has been reported to inhibit LPS-induced TNFα release in microglial cells, suggesting a neuroprotective role against neuroinflammation .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound effectively inhibited the proliferation of various cancer cell lines by targeting CDK pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
- Neuroprotection : Another investigation highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound's efficacy was linked to its role in activating survival pathways mediated by ERK and Akt signaling .
- Antiviral Properties : Preliminary studies suggested that the compound may possess antiviral properties, particularly against HIV-1. It was noted that modifications to the piperidine structure could enhance its antiviral efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several piperidin-1-yl ethanone derivatives, as illustrated below:
Key Observations :
Aromatic Substituents: The 4-(isopropylthio)phenyl group in the target compound introduces a lipophilic sulfur-containing substituent, which may enhance membrane permeability compared to the 4-fluorophenyl group in or the 4-(methylsulfonyl)phenyl group in . The pyridin-4-yloxy group on the piperidine ring provides a hydrogen-bond acceptor, similar to the pyridin-4-yl group in , but with an added ether linkage that may influence conformational flexibility.
Piperidine Modifications :
- Compared to the furan-2-ylmethylthio -modified piperidine in , the target compound’s pyridin-4-yloxy substitution likely alters electronic properties and steric bulk, affecting receptor-binding interactions.
Physicochemical Properties :
- The target compound’s molecular weight (376.5) exceeds that of simpler analogs like (221.3) and (289.4), suggesting reduced solubility in aqueous media. However, the isopropylthio group may improve lipid solubility, enhancing blood-brain barrier penetration in neurological targets.
Research Findings from Analogues
- Enzyme Inhibition : The etoricoxib intermediate () inhibits cyclooxygenase-2 (COX-2) due to its methylsulfonyl group, which mimics the sulfonamide pharmacophore in COX-2 inhibitors. The target compound’s isopropylthio group may lack this specificity but could target alternative enzymes (e.g., kinases or cytochrome P450 isoforms) .
- Metabolic Stability : Thioether-containing compounds (e.g., ) are prone to oxidative metabolism, forming sulfoxides or sulfones. The isopropylthio group in the target compound may exhibit slower oxidation than smaller thioethers (e.g., methylthio), extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
